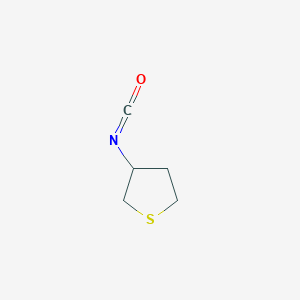

3-Isocyanatothiolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

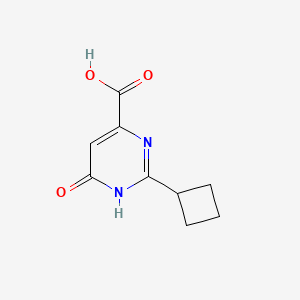

3-Isocyanatothiolane is an organic compound characterized by the presence of both isocyanate and thiol functional groups. This dual functionality makes it a versatile reagent in organic synthesis and various industrial applications. The compound is known for its reactivity and ability to form stable linkages with a variety of substrates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Isocyanatothiolane can be synthesized through the reaction of isocyanates with thiols. One common method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene under moderate heating conditions (around 40°C) . This method is optimized for sustainability, using benign solvents like Cyrene™ or γ-butyrolactone and purification by column chromatography to maintain high product purity.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of primary amines with carbon disulfide to form dithiocarbamate salts, which are then decomposed using tosyl chloride . This method is favored for its efficiency and high yield.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Isocyanatothiolan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Die Isocyanatgruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die Isocyanatgruppe kann mit Nucleophilen reagieren, um Harnstoffe und Carbamate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid oder andere Reduktionsmittel.

Substitution: Alkohole, Amine und andere Nucleophile unter milden Bedingungen.

Hauptprodukte:

Oxidation: Disulfide.

Reduktion: Amine.

Substitution: Harnstoffe und Carbamate.

Wissenschaftliche Forschungsanwendungen

3-Isocyanatothiolan wird aufgrund seiner Reaktivität und Vielseitigkeit in der wissenschaftlichen Forschung häufig eingesetzt:

Chemie: Es wird bei der Synthese von Heterocyclen und Thioharnstoffen verwendet.

Biologie: Es wird in Biokonjugationstechniken eingesetzt, insbesondere bei der Markierung von Proteinen und Peptiden.

Industrie: Aufgrund seiner Fähigkeit, stabile Bindungen mit verschiedenen Substraten zu bilden, wird es bei der Herstellung von Polymeren und Beschichtungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Isocyanatothiolan beinhaltet seine Reaktivität mit Nucleophilen. Die Isocyanatgruppe reagiert mit Nucleophilen, um stabile Harnstoff- oder Carbamate-Bindungen zu bilden, während die Thiolgruppe Disulfidbindungen bilden kann. Diese Reaktionen sind entscheidend für die Biokonjugation und die Synthese komplexer Moleküle .

Ähnliche Verbindungen:

- Phenylisothiocyanat

- Methylisothiocyanat

- Ethylisothiocyanat

Vergleich: 3-Isocyanatothiolan ist aufgrund des Vorhandenseins sowohl von Isocyanat- als auch von Thiolgruppen einzigartig, wodurch es an einer größeren Bandbreite chemischer Reaktionen teilnehmen kann als andere Isothiocyanate, denen die Thiolfunktionalität fehlt. Diese doppelte Funktionalität macht es besonders wertvoll in der Biokonjugation und der Synthese komplexer Moleküle .

Wirkmechanismus

The mechanism of action of 3-Isocyanatothiolane involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles to form stable urea or carbamate linkages, while the thiol group can form disulfide bonds. These reactions are crucial in bioconjugation and the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

- Phenyl isothiocyanate

- Methyl isothiocyanate

- Ethyl isothiocyanate

Comparison: 3-Isocyanatothiolane is unique due to the presence of both isocyanate and thiol groups, which allows it to participate in a wider range of chemical reactions compared to other isothiocyanates that lack the thiol functionality. This dual functionality makes it particularly valuable in bioconjugation and the synthesis of complex molecules .

Eigenschaften

IUPAC Name |

3-isocyanatothiolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c7-4-6-5-1-2-8-3-5/h5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWLFULOSCBUMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)

![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)

![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)

![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)

![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)